4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione
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Overview
Description
4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the fluorination of pyrazole derivatives. One common method involves the use of Selectfluor™ in acetonitrile under microwave conditions at 90°C for 15 minutes . This process results in the formation of 4,4-difluoro-1H-pyrazoles, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using electrophilic fluorinating agents. The optimization of these processes is crucial to ensure high yields and purity of the final product. Companies like Syngenta, Bayer Crop Science, and BASF have developed efficient methods for the large-scale synthesis of similar fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)): Another fluorinated pyrazole derivative with potential biological activities.
Uniqueness
4,4-Difluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4,4-difluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-12-3-2-5(11-12)6(13)4-7(14)8(9)10/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXEXAPHSSWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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